Bienvenue dans la boutique en ligne BenchChem!

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate

Mitochondrial pyruvate carrier MPC inhibition pyruvate-dependent oxygen consumption

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8) is a synthetic organic compound belonging to the α-cyanocinnamate ester class, which functions as an antagonist of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric protein complex embedded in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical gateway step connecting glycolysis to oxidative phosphorylation.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B14064987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N
InChIInChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3
InChIKeyYWZLSHJSUDBZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate – Compound Class, Target Engagement, and Procurement Context for MPC Inhibitor Research


2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate (CAS 131512-74-8) is a synthetic organic compound belonging to the α-cyanocinnamate ester class, which functions as an antagonist of the mitochondrial pyruvate carrier (MPC) [1]. The MPC is a heterodimeric protein complex embedded in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix, a critical gateway step connecting glycolysis to oxidative phosphorylation [2]. This compound is the 2-ethylhexyl ester derivative of α-cyano-5-phenyl-2,4-pentadienoic acid, a free acid that was characterized alongside α-cyanocinnamate and UK-5099 as a potent MPC inhibitor in the foundational 1975 study by Halestrap, demonstrating 50% inhibition of pyruvate-dependent O₂ consumption in rat heart mitochondria at 200 nM [3]. The ester form is supplied as a yellow crystalline powder (mp 81–86°C, XLogP 5.9, PSA 50.09 Ų) and is commercially available from multiple chemical suppliers in purities ranging from 95% to ≥99% for use as a research intermediate or tool compound .

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate – Why In-Class MPC Inhibitors Cannot Be Interchanged Without Quantitative Evaluation


Although the mitochondrial pyruvate carrier (MPC) inhibitor class shares a common α-cyanopropenoate pharmacophore, the free acid, simple alkyl esters, and structurally elaborated analogs such as UK-5099 exhibit profoundly divergent potency, target residence time, and physicochemical profiles that preclude assumption of functional equivalence [1]. The free acid form (α-cyano-5-phenyl-2,4-pentadienoate) and the 2-ethylhexyl ester differ by >3.5 log units in computed lipophilicity (LogP 2.23 vs. XLogP 5.9), translating to a predicted >3,000-fold difference in octanol-water partition coefficient that directly impacts membrane permeability, cellular uptake kinetics, and tissue distribution [2]. Furthermore, within the broader cyano-cinnamate scaffold, potency against pyruvate-dependent respiration spans over an order of magnitude: from α-cyano-4-hydroxycinnamate (CHC; IC₅₀ ~1.5 μM) to α-cyano-5-phenyl-2,4-pentadienoate (IC₅₀ 0.2 μM) to UK-5099 (IC₅₀ 0.05 μM) in the same mitochondrial assay system . Substitution of one analog for another without accounting for ester-dependent hydrolysis kinetics, differential logP, and assay-specific potency can produce misleading structure–activity conclusions and irreproducible phenotypic outcomes. The following section provides the quantitative framework for selection among these analogs.

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate – Quantitative Comparator Evidence for Scientific Selection


MPC Inhibitory Potency of the Core Pharmacophore: Class-Level Potency Positioned Between CHC and UK-5099

The 2-ethylhexyl ester is a derivative of α-cyano-5-phenyl-2,4-pentadienoate, whose free acid form was directly compared against three structurally distinct MPC inhibitors in the same assay: α-cyano-4-hydroxycinnamate (CHC), α-cyanocinnamate, and UK-5099. In isolated rat heart mitochondria, the free acid produced 50% inhibition of pyruvate-dependent O₂ consumption at 200 nM, matching α-cyanocinnamate (200 nM), exceeding CHC (~1.5 μM IC₅₀ from later studies) by approximately 7.5-fold, and being 4-fold less potent than UK-5099 (50 nM) [1]. No direct head-to-head potency data for the intact 2-ethylhexyl ester versus the free acid or other esters in the same assay have been identified; however, the ester is anticipated to serve as a cell-permeable prodrug that releases the active free acid upon esterase-mediated hydrolysis, a strategy well-precedented in the α-cyanocinnamate class [2].

Mitochondrial pyruvate carrier MPC inhibition pyruvate-dependent oxygen consumption

Lipophilicity Differentiation: 2-Ethylhexyl Ester vs. Free Acid – >3.5 Log Unit Increase in Computed LogP

Esterification with 2-ethylhexanol transforms the physicochemical profile from a polar, high-melting solid to a markedly lipophilic, lower-melting ester. The free acid (CAS 24139-57-9) has a computed LogP of 2.23, a topological polar surface area (TPSA) of 61.09 Ų, and a melting point of 208–214°C [1]. The 2-ethylhexyl ester (CAS 131512-74-8) has an XLogP of 5.9, a TPSA of 50.09 Ų, and a melting point of 81–86°C . The computed logP difference of >3.5 units corresponds to a predicted ~3,200-fold increase in octanol-water partition coefficient, which is expected to substantially enhance passive membrane permeability and intracellular accumulation, a critical factor for cell-based phenotypic assays where the carboxylic acid may exhibit limited cellular entry due to ionization at physiological pH [2]. This physicochemical shift mirrors the rationale behind other clinically successful 2-ethylhexyl ester prodrugs (e.g., candesartan cilexetil).

Lipophilicity membrane permeability drug-like properties prodrug design

Commercial Availability and Purity Benchmarking Relative to Closest Structural Analogs

The 2-ethylhexyl ester is available from multiple independent chemical suppliers at defined purity grades suitable for research use. Reported specifications include 97% (min, HPLC) from Capot Chemical, 98% from Molbase/Corey, and 95%+ from Chemenu, with batch quantities ranging from 10 g to 100 kg depending on the vendor [1]. This multi-vendor availability with documented purity specifications contrasts with the more limited commercial sourcing of the free acid or less common esters (e.g., the ethyl or methyl ester), which are typically available from fewer suppliers and at lower catalog quantities. The compound is supplied as a yellow crystalline powder with consistent reported melting point of 81–86°C across multiple independent datasheets, supporting batch-to-batch identity verification . Importantly, no formal comparative stability, solubility, or formulation data among the different ester variants have been identified in the public domain, making purity and supplier reliability the primary procurement differentiator.

chemical procurement purity specification supply chain research tool compound

Cellular Lactate Production as a Functional MPC Inhibition Readout: Positioning Within the Cyano-Cinnamate Series

Recent medicinal chemistry campaigns have established cellular lactate production as a translational phenotypic readout of MPC inhibition, driven by the finding that MPC blockade shifts pyruvate metabolism toward lactate generation, which in turn activates hair follicle stem cells (HFSCs) [1]. In a 2024 head-to-head study by Huang et al., the optimized cyano-cinnamate derivative 4i produced a cellular lactate content of 0.322 μmol/10⁶ cells, significantly exceeding UK-5099 (0.185 μmol/10⁶ cells), the historical benchmark MPC inhibitor [2]. While the 2-ethylhexyl ester of α-cyano-5-phenyl-2,4-pentadienoate has not been directly tested in this specific lactate assay, its core pharmacophore (α-cyano-5-phenyl-2,4-pentadienoate) occupies an intermediate potency tier (IC₅₀ 0.2 μM in mitochondrial O₂ consumption) between CHC (1.5 μM) and UK-5099 (0.05 μM), and its elevated lipophilicity (XLogP 5.9 vs. UK-5099 XLogP ~3.5) suggests enhanced cellular partitioning that may translate into superior functional activity in intact-cell assays relative to less lipophilic analogs . This hypothesis remains experimentally untested in the public domain as of the search date.

cellular lactate assay hair follicle stem cell MPC functional assay phenotypic screening

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate – Evidence-Backed Application Scenarios for Research and Industrial Use


Cell-Permeable MPC Inhibitor Tool Compound for Intact-Cell Metabolic Flux Studies

In experimental settings requiring MPC inhibition in intact cells—where the free carboxylic acid form (LogP 2.23) may exhibit poor passive membrane permeability due to ionization at cytosolic pH—the 2-ethylhexyl ester (XLogP 5.9) offers a >3,200-fold predicted increase in octanol-water partitioning [1]. This physicochemical advantage supports its use as a cell-permeable prodrug in metabolic flux experiments, including Seahorse-based respirometry, lactate production assays in hair follicle stem cell models, and ¹³C-metabolic flux analysis studies tracing pyruvate fate . Researchers must note that the ester requires intracellular esterase-mediated hydrolysis to liberate the active free acid, introducing a kinetic delay that should be accounted for in time-course experiments; pre-incubation optimization is recommended.

Topical Formulation Development for Hair Loss Indications Targeting HFSC Activation

The MPC inhibitor field has established a direct mechanistic link between MPC blockade, increased cellular lactate production, and hair follicle stem cell (HFSC) activation, with topical application of UK-5099 analogs promoting hair growth in shaved mouse models . The 2-ethylhexyl ester's elevated lipophilicity (XLogP 5.9) and moderate melting point (81–86°C) are favorable for topical formulation development, as compounds in this logP range generally exhibit enhanced stratum corneum partitioning while retaining sufficient aqueous solubility for formulation [1]. Its structural relationship to the validated pharmacophore (α-cyano-5-phenyl-2,4-pentadienoate; MPC IC₅₀ 0.2 μM) positions it as a candidate for SAR exploration within hair loss programs seeking to balance potency with dermal delivery .

Chemical Intermediate for Custom Cyano-Cinnamate Library Synthesis

The compound is commercially cataloged as an intermediate for organic syntheses, with multi-vendor availability at purities of 97–99% (HPLC) in quantities from 10 g to kilogram scale . Its well-defined E,E-configuration (established by the conjugated diene system bearing the 2-ethylhexyl ester and cyano groups) and the synthetic accessibility of the ester handle make it a practical building block for late-stage diversification via transesterification, amidation, or conjugate addition chemistry [1]. This application is supported by vendor documentation rather than peer-reviewed synthetic methodology publications specific to this ester, and prospective users should verify compatibility with their intended downstream chemistry through small-scale feasibility testing.

Mitochondrial Metabolism Research in Cancer and Metabolic Disease Models

MPC inhibition has been implicated as a therapeutic strategy in cancer (where forcing glycolytic metabolism may exploit the Warburg effect), type 2 diabetes (where MPC inhibitors such as MSDC-0160 improve insulin sensitivity), and neurodegenerative diseases . The 2-ethylhexyl ester, as a derivative of the characterized MPC inhibitor α-cyano-5-phenyl-2,4-pentadienoate (IC₅₀ 0.2 μM vs. CHC at 1.5 μM), offers a ~7.5-fold potency advantage over the classical inhibitor CHC while being less potent than UK-5099 (IC₅₀ 0.05 μM), occupying a defined intermediate-efficacy niche [1]. This potency positioning, combined with its distinct lipophilicity profile, makes it suitable for comparative pharmacology studies where researchers need to dissect the contribution of MPC inhibition potency versus cellular permeability to phenotypic outcomes across different cell types and disease models.

Quote Request

Request a Quote for 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.